molecular formula C9H10N4O3S B3128911 6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339008-02-5

6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B3128911
CAS No.: 339008-02-5
M. Wt: 254.27 g/mol
InChI Key: SAMNZJQPYNPOOK-UHFFFAOYSA-N
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Description

6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features a unique combination of morpholine, nitroimidazole, and thiazole moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the reaction of 5-nitroimidazole derivatives with thiazole compounds under specific conditions. One common method includes the use of morpholine as a nucleophile to introduce the morpholino group into the imidazole ring. The reaction conditions often require a catalyst, such as ZnO nanoparticles, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon (Pd/C), and nucleophiles such as amines and thiols. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazole and thiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as an antimicrobial agent against various bacterial and fungal infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The nitro group is believed to undergo reduction within the microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of cell growth and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole is unique due to its combination of morpholine, nitroimidazole, and thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3S/c14-13(15)8-7(11-1-4-16-5-2-11)10-9-12(8)3-6-17-9/h3,6H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMNZJQPYNPOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N3C=CSC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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